2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid
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Overview
Description
2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a phenylmethoxycarbonylamino group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the phenylmethoxycarbonylamino group and the carboxylic acid group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The phenylmethoxycarbonylamino group can be introduced through a nucleophilic substitution reaction using appropriate reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the carboxylic acid group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction can produce compounds with reduced functional groups.
Scientific Research Applications
2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the phenylmethoxycarbonylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(methoxycarbonylamino)pyridine-4-carboxylic acid
- 2-Bromo-5-(phenylamino)pyridine-4-carboxylic acid
- 2-Bromo-5-(phenylmethoxy)pyridine-4-carboxylic acid
Uniqueness
2-Bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research applications.
Properties
IUPAC Name |
2-bromo-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c15-12-6-10(13(18)19)11(7-16-12)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBLRBCREWGKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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